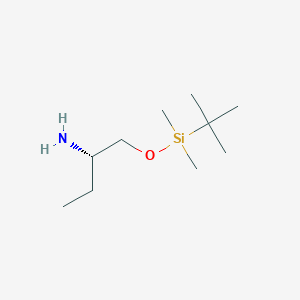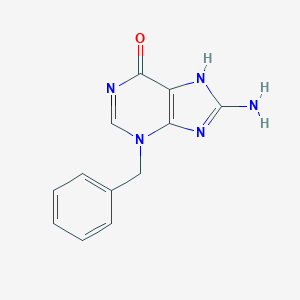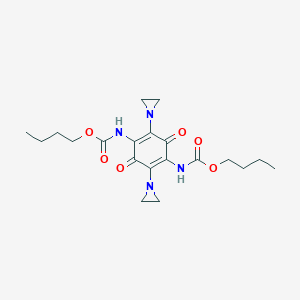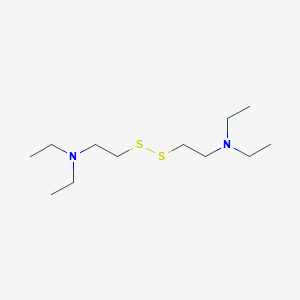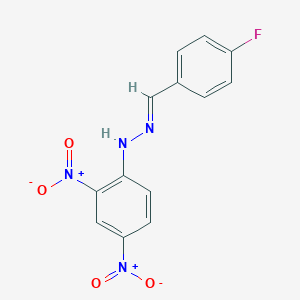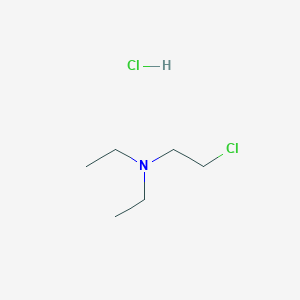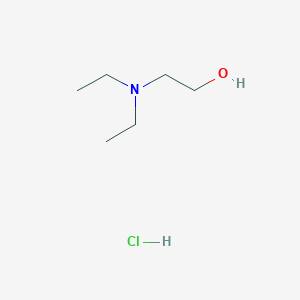
N,N'-Dibutylurea
Vue d'ensemble
Description
N,N’-Dibutylurea is an organic compound with the molecular formula C₉H₂₀N₂O. It is a derivative of urea, where the hydrogen atoms of the amino groups are replaced by butyl groups. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N’-Dibutylurea can be synthesized through the reaction of butylamine with carbon dioxide under high pressure conditions. The reaction typically involves the use of a catalyst such as triphenylantimony oxide and phosphorus pentasulfide in a stainless steel reactor. The reaction is carried out at elevated temperatures (around 80°C) and pressures (approximately 4.9 MPa). After the reaction, the product is purified through recrystallization from ligroin .
Industrial Production Methods: In industrial settings, N,N’-Dibutylurea is often produced as a byproduct of the degradation of benomyl, a fungicide. The degradation process involves the hydrolysis of butyl isocyanate, which reacts with butylamine to form N,N’-Dibutylurea .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Dibutylurea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where the butyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides under basic conditions.
Major Products Formed:
Oxidation: Urea derivatives.
Reduction: Butylamines.
Substitution: Alkyl or aryl urea derivatives.
Applications De Recherche Scientifique
N,N’-Dibutylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems, including its role as a degradation product of agricultural chemicals.
Medicine: It is explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N’-Dibutylurea involves its interaction with various molecular targets. In biological systems, it is known to be readily degraded by soil microorganisms, which prevents its accumulation in agricultural soils. The degradation process involves the hydrolysis of the compound, leading to the formation of butylamine and carbon dioxide .
Comparaison Avec Des Composés Similaires
N,N’-Dimethylurea: Similar structure but with methyl groups instead of butyl groups.
N,N’-Diethylurea: Similar structure but with ethyl groups instead of butyl groups.
N,N’-Diphenylurea: Similar structure but with phenyl groups instead of butyl groups.
Uniqueness: N,N’-Dibutylurea is unique due to its specific butyl groups, which impart distinct chemical and physical properties compared to its analogs. These properties make it particularly useful in certain industrial and agricultural applications .
Propriétés
IUPAC Name |
1,3-dibutylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-3-5-7-10-9(12)11-8-6-4-2/h3-8H2,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSQFWLMFCKKMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042188 | |
| Record name | N,N'-Dibutylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1792-17-2 | |
| Record name | Dibutylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1792-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Dibutylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001792172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea,N'-dibutyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131939 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-Dibutylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dibutylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.690 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N'-DIBUTYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2HUG1I10W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is N,N'-Dibutylurea and how is it formed?
A1: this compound (DBU), also known as 1,3-dibutylurea, is a symmetrical urea derivative formed as a degradation product of the fungicide benomyl. Benomyl breaks down into n-butyl isocyanate (BIC), which further reacts with water to produce DBU. [, ]
Q2: How does DBU affect photosynthesis at a molecular level?
A3: Research suggests that DBU acts as a Photosystem II (PSII) inhibitor. It disrupts the photosynthetic electron transport chain, hindering processes like oxygen evolution, ferricyanide reduction, and NADP reduction. [] The potential site of action is believed to be on the reducing side of the QB protein complex within PSII. []
Q3: How persistent is DBU in soil?
A4: Studies indicate that DBU degradation in soil is primarily driven by microbial activity. [, ] The half-life of DBU in various soils, under different temperature and moisture conditions, typically ranges from a few days to a few weeks. [, ] This suggests that long-term persistence of DBU in soil is unlikely.
Q4: Does repeated application of benomyl lead to DBU accumulation in soil?
A5: Research shows that while repeated application of DBU can accelerate its degradation in some soils, it does not necessarily lead to accumulation. [] Even at high concentrations, a significant percentage of DBU is mineralized by soil microorganisms. []
Q5: What factors influence the formation of DBU in benomyl formulations?
A6: Temperature and humidity play a significant role in DBU formation within benomyl formulations. [] Elevated temperatures and humidity can accelerate benomyl degradation, leading to increased BIC release and subsequent DBU formation. [, ] The formulation type also plays a role, with dry flowable formulations exhibiting higher DBU formation rates under specific conditions. []
Q6: Are there alternative methods for synthesizing DBU that don't involve benomyl degradation?
A7: Yes, DBU can be synthesized using Penicillium expansum lipase immobilized on magnetic Fe3O4–polymer hybrid hollow nanoparticles as a catalyst. This method utilizes ethylene carbonate and butylamine as starting materials and has shown promising results in terms of yield and catalyst reusability. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



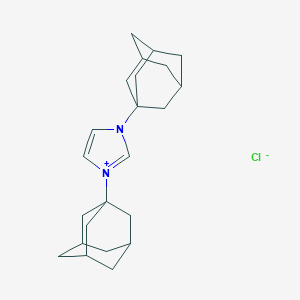
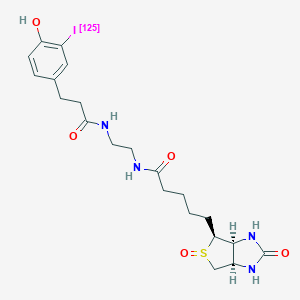
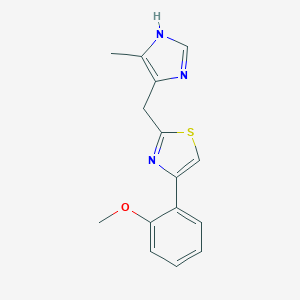
![N,N'-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide](/img/structure/B143259.png)
